Impact of Trans (3S,4S) Stereochemistry on CCR1 Antagonist Binding Affinity
Within the 4-hydroxypiperidine class of CCR1 antagonists, the absolute stereochemistry of the piperidine ring is a critical determinant of potency. The lead template BX 510, which contains the trans (3S,4S) stereochemical motif, exhibits high affinity for human CCR1 [1]. In contrast, a subtle modification to the stereochemical or structural context can result in dramatic species-specific differences, as seen with the comparison between human and mouse CCR1 binding for BX 510 [2].
| Evidence Dimension | Inhibition Constant (Ki) for human CCR1 receptor |
|---|---|
| Target Compound Data | 21 nM (Ki for BX 510, a trans 4-hydroxypiperidine derivative) [1] |
| Comparator Or Baseline | 9,150 nM (Ki for BX 510 on mouse CCR1, representing a structurally similar but altered target environment) [1] |
| Quantified Difference | >400-fold difference in potency |
| Conditions | In vitro receptor binding assay using recombinant human and mouse CCR1 chemokine receptors [1]. |
Why This Matters
This demonstrates that minor structural changes in the 4-hydroxypiperidine scaffold, including stereochemistry, can cause potency differences of over two orders of magnitude, underscoring the non-substitutable nature of the specific (3S,4S) isomer for achieving desired biological activity.
- [1] Onuffer, J., et al. (2003). Structure function differences in nonpeptide CCR1 antagonists for human and mouse CCR1. J. Immunol. 170(4):1910-6. View Source
- [2] Ng, H. P., et al. (1999). Discovery of novel non-peptide CCR1 receptor antagonists. J. Med. Chem. 42(22):4680-94. View Source
